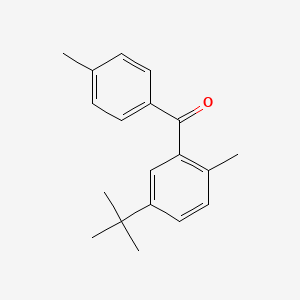

2,4'-Dimethyl-5-tert-butylbenzophenone

Description

2,4'-Dimethyl-5-tert-butylbenzophenone is a benzophenone derivative characterized by methyl groups at the 2- and 4'-positions and a bulky tert-butyl substituent at the 5-position. Benzophenones are widely used as UV filters, photoinitiators, and intermediates in organic synthesis, with substituents critically influencing their stability, solubility, and functionality .

Properties

Molecular Formula |

C19H22O |

|---|---|

Molecular Weight |

266.4 g/mol |

IUPAC Name |

(5-tert-butyl-2-methylphenyl)-(4-methylphenyl)methanone |

InChI |

InChI=1S/C19H22O/c1-13-6-9-15(10-7-13)18(20)17-12-16(19(3,4)5)11-8-14(17)2/h6-12H,1-5H3 |

InChI Key |

CWFHANCIUJXBOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(C)(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl and methyl substituents in 2,4'-Dimethyl-5-tert-butylbenzophenone distinguish it from other benzophenones and aromatic compounds. Below is a comparative analysis with key analogs:

*Estimated based on structural analogs.

Key Research Findings

Steric and Solubility Effects: The tert-butyl group in this compound likely reduces reactivity in coupling reactions compared to triphenylamine-substituted benzophenones (e.g., BPOH-TPA, 29.29% yield in Suzuki reactions) due to steric hindrance . Its lipophilicity contrasts sharply with sulfonated benzophenones (e.g., 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid), which exhibit water solubility for use in aqueous systems .

Thermal and UV Stability :

- tert-butyl-substituted aromatics like 4,4'-Di-tert-butylbiphenyl demonstrate high thermal stability (mp 126–129°C), suggesting similar resilience in the target compound for high-temperature applications .

- Unlike BP-1 and BP-3, which absorb UV light via hydroxyl and methoxy groups, the methyl/tert-butyl substituents in the target compound may shift its UV profile toward shorter wavelengths, limiting its use in broad-spectrum sunscreens .

Biochemical Interactions: While chlorinated phenols (e.g., TCSA, triclosan) exhibit antimicrobial activity, the non-polar substituents in this compound may reduce bioactivity, favoring industrial over biomedical uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.